![molecular formula C14H12O2S B3135983 Methyl 3-(phenylsulfanyl)benzoate CAS No. 40730-42-5](/img/structure/B3135983.png)
Methyl 3-(phenylsulfanyl)benzoate
Overview
Description
“Methyl 3-(phenylsulfanyl)benzoate” is an organic compound. It is an ester with the chemical formula C14H12O2S1 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
The synthesis of “Methyl 3-(phenylsulfanyl)benzoate” can be achieved through several methods. One common method is the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . Another method involves the nitration of methyl benzoate, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .Molecular Structure Analysis
The molecular structure of “Methyl 3-(phenylsulfanyl)benzoate” is represented by the formula C14H12O2S1 . The molecular weight is approximately 214.238 Da .Chemical Reactions Analysis
“Methyl 3-(phenylsulfanyl)benzoate” can undergo several chemical reactions. For instance, it can react with a Grignard reagent to produce 3-phenyl-3-pentanol . It can also undergo nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .Physical And Chemical Properties Analysis
“Methyl 3-(phenylsulfanyl)benzoate” is a colorless, oily, transparent liquid with a pleasant fruity odor . It is soluble in methanol and ether, but insoluble in water and glycerol . The flash point is 181°F .Safety and Hazards
properties
IUPAC Name |
methyl 3-phenylsulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMDWKALQTLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507224 | |
Record name | Methyl 3-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(phenylsulfanyl)benzoate | |
CAS RN |
40730-42-5 | |
Record name | Methyl 3-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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